3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-Methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a sulfur-containing propargyl group at position 2 and a methyl group at position 3 of the fused heterocyclic core. Its molecular formula is C₁₀H₈N₂OS₂, with a molecular weight of 236.32 g/mol and a CAS registry number of 338779-13-8 . The compound’s structure combines a thieno[3,2-d]pyrimidin-4(3H)-one scaffold with a propynylsulfanyl substituent, which may influence its electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
3-methyl-2-prop-2-ynylsulfanylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h1,4,6H,5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRLWZDTUYIREB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene derivatives. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) as cyclizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thienopyrimidinone derivatives with reduced functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition leads to a depletion of ATP levels, ultimately resulting in the death of the bacterial cells.
Comparison with Similar Compounds
Sulfanyl-Substituted Derivatives
- No direct biological data is available, but analogs with sulfur-containing groups (e.g., methylthio) show moderate anticancer activity .
- 3-Phenyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one: Replacing the methyl group with a phenyl ring increases molecular weight (298.39 g/mol) and may improve lipophilicity. This substitution could enhance membrane permeability but reduce solubility .
- 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one: A simpler sulfanyl derivative (C₇H₆N₂OS₂) with a methyl group instead of propargyl.
Amino-Substituted Derivatives
- 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one: A potent PDE7 inhibitor (IC₅₀ = 0.12 μM) with a cyclopentylamino group. The amino group facilitates hydrogen bonding, critical for enzyme inhibition .
- 2-(Isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one: Exhibits selective PDE7 inhibition (IC₅₀ = 0.09 μM) and in vivo efficacy in inflammation models. The isopropyl group balances hydrophobicity and steric effects .
Heterocyclic-Fused Derivatives
- Pyrido-Thieno-Pyrimidinones (6b, 6c, 6d): These compounds feature additional pyridine rings fused to the thienopyrimidinone core. Substituents like methoxyphenyl (6b, 6c) and chlorophenyl (6d) confer varied melting points (183–230°C) and moderate yields (70–72%). The extended π-system may improve DNA intercalation but reduce bioavailability .
Anticancer Activity
- Analogs like 6-(phenylethynyl)-2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one exhibit moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.2 μM in MCF-7) .
Enzyme Inhibition
- PDE7 Inhibitors: 2-(Isopropylamino) derivatives show nanomolar potency (IC₅₀ = 0.09 μM) and in vivo anti-inflammatory effects .
- PDK1 Inhibitors: 6,7-Disubstituted thienopyrimidinones inhibit PDK1 with IC₅₀ values of 1–10 μM, driven by fragment-based design .
Kinase Inhibition
- Pyridothienopyrimidinones (e.g., 8a–c) inhibit Pim-1 kinase, with bromo and trifluoromethyl substituents enhancing activity (IC₅₀ = 0.5–2.0 μM) .
Biological Activity
3-Methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, with the CAS number 338779-13-8 and molecular formula CHNO S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.
- Molecular Weight: 236.31 g/mol
- Molecular Formula: CHNO S
- CAS Number: 338779-13-8
- MDL Number: MFCD00140026
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various strains. For instance, it has shown inhibitory effects against Mycobacterium tuberculosis , with an IC value of 6.8 µM. However, it demonstrated weak cytotoxicity towards human lung-derived fibroblasts (MRC-5), with a GI of 84.7 µM, suggesting a selective toxicity profile that may be beneficial for therapeutic applications .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (IC90/μM) | Remarks |
|---|---|---|
| Mycobacterium tuberculosis | 6.8 | Significant inhibition |
| MRC-5 (human fibroblasts) | 84.7 | Weak cytotoxicity |
| Staphylococcus aureus | Not active | No inhibition observed |
| Candida albicans | Not active | No inhibition observed |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interference with microbial cell wall synthesis or disruption of metabolic pathways essential for pathogen survival. The presence of the thieno-pyrimidine structure is believed to play a crucial role in its interaction with biological targets.
Case Studies
- Study on Antimycobacterial Activity : A study conducted by researchers evaluated the efficacy of various thieno-pyrimidines, including our compound of interest, against Mycobacterium tuberculosis. The results highlighted its potential as a lead compound for developing new antitubercular agents .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on different human cell lines, revealing that while the compound was effective against certain pathogens, it maintained a relatively high safety profile when tested against human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
